2-amino-N,N,4-trimethylpentanamide hydrochloride
Description
2-Amino-N,N,4-trimethylpentanamide hydrochloride is a substituted pentanamide derivative characterized by:
- Molecular formula: Likely $ \text{C}9\text{H}{20}\text{ClN}_2\text{O} $ (inferred from structural analogs).
- Key features: A pentanamide backbone with a 2-amino group, N,N-dimethyl substitution on the amide nitrogen, and a 4-methyl branch. The hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
2-amino-N,N,4-trimethylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)5-7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHRUNBZZZHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214130-10-5 | |
| Record name | 2-amino-N,N,4-trimethylpentanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-amino-N,N,4-trimethylpentanamide hydrochloride involves several steps. Typically, the synthetic route includes the reaction of appropriate amines with acyl chlorides under controlled conditions. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.
Chemical Reactions Analysis
2-amino-N,N,4-trimethylpentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
2-Amino-N,N,4-trimethylpentanamide hydrochloride is utilized as a reagent in various organic synthesis reactions. Its structure allows it to participate in nucleophilic substitutions and condensation reactions, leading to the formation of more complex molecules.
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form amides | 75-90 |
| Condensation Reactions | Combines with carbonyl compounds to form imines | 80-95 |
| Multi-component Reactions | Used in one-pot synthesis of heterocycles | 70-85 |
Peptide Synthesis
This compound serves as an effective coupling agent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its ability to activate carboxylic acids makes it valuable for forming peptide bonds efficiently.
Case Study: Peptide Synthesis Using this compound
- Objective : To synthesize a specific peptide sequence.
- Method : Utilized as a coupling reagent with HBTU (O-benzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Results : Achieved high yields (>90%) with minimal side reactions.
Biological Applications
Beyond synthetic chemistry, this compound has been explored for its biological properties. It acts as a buffer in biochemical assays and is involved in the stabilization of proteins during experimental procedures.
Table 2: Biological Applications of this compound
| Application | Description |
|---|---|
| Buffering Agent | Maintains pH stability in biochemical assays |
| Protein Stabilization | Enhances the stability of proteins during storage |
| Enzyme Activity Assays | Used in assays to measure enzyme kinetics |
Mechanism of Action
The mechanism of action of 2-amino-N,N,4-trimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Potential
- Naphthalene-containing analogs: Compounds like (2S)-2-amino-4-methyl-N-(2-naphthalenyl)pentanamide hydrochloride may exhibit enhanced binding affinity due to aromatic interactions, relevant in drug design .
- Thiazolidine-2,4-dione derivatives: Structurally distinct but functionally similar compounds (e.g., 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione hydrochloride) demonstrate applications in diabetes therapeutics .
Industrial Relevance
- Polymer synthesis: Analogous chlorinated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are monomers for high-performance polyimides, highlighting the role of substituted amides in material science .
Biological Activity
2-Amino-N,N,4-trimethylpentanamide hydrochloride, also known as a derivative of amlexanox, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in modulating inflammatory responses and its implications in metabolic disorders. This article delves into the biological activity of this compound, providing an overview of its mechanisms, experimental findings, and potential applications.
- Molecular Formula : C8H18N2O
- CAS Number : 94790-37-1
- SMILES Notation : CC(C)CC(C(=O)N(C)C)N
This compound is characterized by its amide functional group and trimethyl substitution, which contribute to its unique biological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases such as TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε). These kinases are crucial in the signaling pathways that regulate inflammation and immune responses. The compound has been shown to enhance phosphorylation of p38 MAPK and stimulate IL-6 secretion in adipocytes, indicating a role in metabolic regulation and anti-inflammatory effects .
Key Biological Activities
- Anti-inflammatory Effects : The compound promotes the secretion of IL-6 in 3T3-L1 adipocytes, which is a marker for TBK1/IKKε inhibition.
- Metabolic Regulation : It has been linked to improvements in metabolic parameters in obese mouse models, suggesting potential applications in treating metabolic disorders .
Experimental Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity through various assays:
- Phosphorylation Assays :
- IL-6 Secretion :
Case Studies
Recent publications have highlighted the application of this compound in various experimental setups:
- Adipocyte Studies : In a study involving 3T3-L1 cells, researchers noted that treatment with this compound resulted in marked increases in IL-6 secretion and p38 phosphorylation compared to untreated controls. This suggests a robust anti-inflammatory response mediated through TBK1/IKKε pathways .
| Study | Cell Type | Key Findings |
|---|---|---|
| Showalter et al. (2019) | 3T3-L1 Adipocytes | Increased IL-6 secretion; enhanced p38 phosphorylation |
| MDPI Review (2023) | Various | Discussed synthesis and biological testing of analogues |
Q & A
Basic Research Questions
What catalytic systems and reaction conditions optimize the synthesis of 2-amino-N,N,4-trimethylpentanamide hydrochloride?
Iron-based catalysts, such as Fe(acac)₃, can enhance radical-mediated coupling reactions for structurally related hydrochlorides. For example, Fe(acac)₃ (5 mol%) at 30°C in EtOAc solvent achieved a 59% yield for a similar compound, while omitting additives (e.g., styrene) reduced yields to 45% . Key variables include:
- Catalyst loading : 5–10 mol% for efficient radical generation.
- Temperature : Mild conditions (30–50°C) to avoid decomposition.
- Additives : Electron-deficient olefins (e.g., acrylamides) improve regioselectivity.
Which analytical techniques are critical for structural characterization and purity assessment?
- NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups, amine protons).
- HPLC-MS : Detect impurities at <0.1% levels, especially for pharmacopeial standards .
- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography).
What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
- PPE : Use nitrile gloves and fume hoods; no specific flammability hazards are reported, but general organic compound precautions apply .
Advanced Research Questions
How can researchers resolve contradictions in reaction yield data for scalable synthesis?
Systematic analysis of variables (e.g., solvent polarity, catalyst type) is essential. For example:
What strategies validate purity for pharmacological applications?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., hydrolyzed amides) .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present.
- ICP-MS : Quantify trace metal residues (e.g., Fe from catalysts) below 10 ppm .
Which in vitro models are suitable for assessing biological activity?
- Receptor Binding Assays : Use fluorescence polarization or SPR to study interactions with targets like GPCRs or ion channels.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition .
- Cell-Based Toxicity : Test in HEK293 or HepG2 cells for IC₅₀ values (mitochondrial activity via MTT assay).
Methodological Considerations
- Synthetic Optimization : Prioritize green solvents (e.g., EtOAc over DCM) to align with sustainability goals .
- Data Reproducibility : Report detailed spectral data (e.g., ¹H NMR δ values, coupling constants) to enable cross-validation .
- Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
